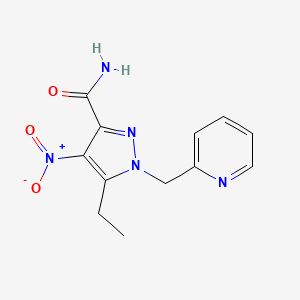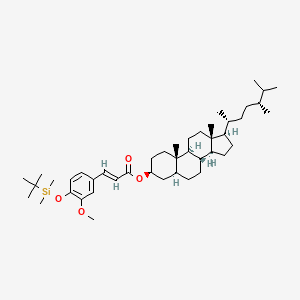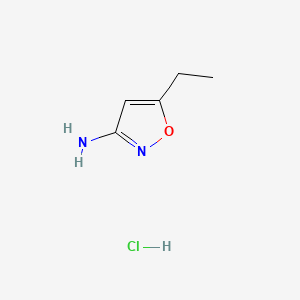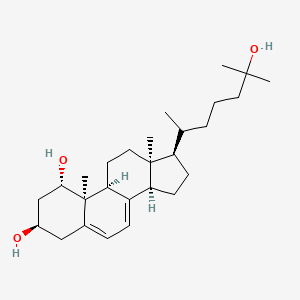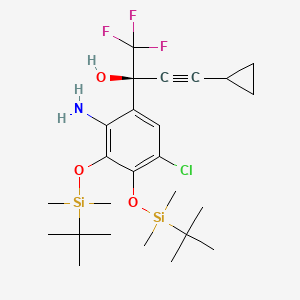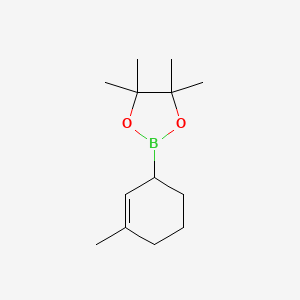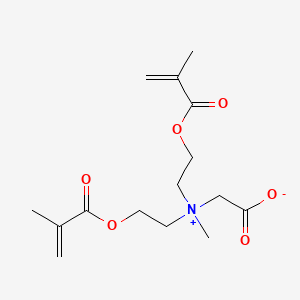
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate is a compound known for its cationic surfactant properties. It is characterized by the presence of methacryloyloxy groups, which are commonly used in polymer chemistry for their ability to undergo polymerization reactions .
Métodos De Preparación
The synthesis of 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate typically involves the condensation of appropriate starting materials under controlled laboratory conditions. One common method involves the reaction of methacrylic acid with a suitable amine to form the desired product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure product quality .
Análisis De Reacciones Químicas
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate undergoes various chemical reactions, including:
Polymerization: The methacryloyloxy groups allow the compound to participate in free radical polymerization reactions, forming polymers with diverse applications.
Substitution Reactions: The compound can undergo substitution reactions where the methacryloyloxy groups are replaced by other functional groups under specific conditions.
Crosslinking: It can act as a crosslinker in polymer networks, enhancing the mechanical properties of the resulting materials
Aplicaciones Científicas De Investigación
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and hydrogels.
Biomedical Applications: The compound is employed in the fabrication of antimicrobial hydrogels for tissue engineering and wound healing due to its biocompatibility and ability to support cell adhesion and proliferation.
Environmental Science: It is used in the development of superabsorbent polymers for water purification and dye removal from wastewater.
Mecanismo De Acción
The mechanism of action of 2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate primarily involves its ability to undergo polymerization and crosslinking reactions. The methacryloyloxy groups facilitate the formation of polymer networks, while the cationic nature of the compound allows it to interact with negatively charged surfaces and molecules. This interaction is crucial in applications such as antimicrobial hydrogels, where the compound can disrupt microbial cell membranes .
Comparación Con Compuestos Similares
2-(bis(2-(Methacryloyloxy)ethyl)(methyl)ammonio)acetate can be compared with other similar compounds, such as:
dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound also possesses cationic surfactant properties but differs in its functional groups and specific applications.
bis(2-(methacryloyloxy)ethyl) phosphate: Similar in having methacryloyloxy groups, this compound is used as a crosslinker in polymer networks and has applications in dental resins and fire-retardant materials.
The uniqueness of this compound lies in its combination of methacryloyloxy groups and cationic nature, making it versatile for various applications in polymer chemistry, biomedical engineering, and environmental science.
Propiedades
Fórmula molecular |
C15H23NO6 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
2-[methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate |
InChI |
InChI=1S/C15H23NO6/c1-11(2)14(19)21-8-6-16(5,10-13(17)18)7-9-22-15(20)12(3)4/h1,3,6-10H2,2,4-5H3 |
Clave InChI |
UDCJNPOOBUHVQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC[N+](C)(CCOC(=O)C(=C)C)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


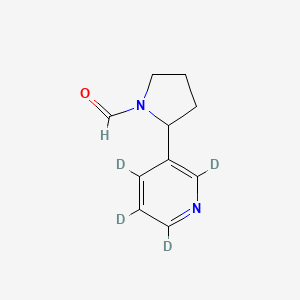
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
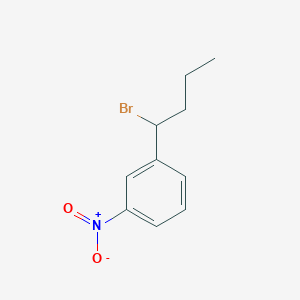
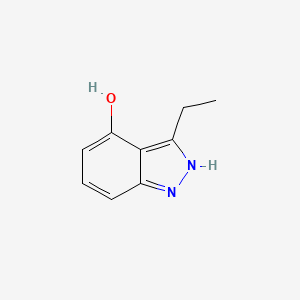

![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
